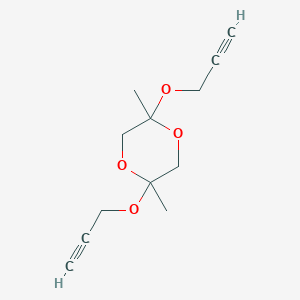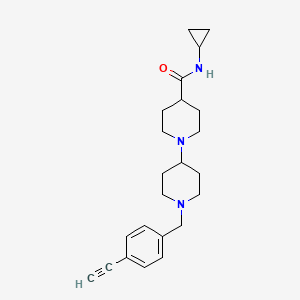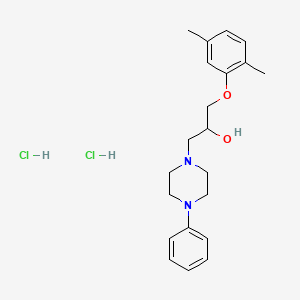
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione, also known as CBZ or TZD is a heterocyclic compound that has been widely studied for its potential therapeutic applications. It is a thiazolidinedione derivative that has shown promising results in the treatment of various diseases including cancer, diabetes, and inflammation.
作用机制
The exact mechanism of action of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in cellular processes. 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione can alter the expression of genes involved in cancer cell growth and survival.
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is a key regulator of insulin signaling. By inhibiting GSK-3β, 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione can improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, improve insulin sensitivity, and reduce inflammation. 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the major advantages of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer therapy. 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity, which can be useful in the treatment of diabetes.
One of the limitations of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in vivo. 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of more water-soluble derivatives of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione to improve its bioavailability in vivo.
Another area of research is the identification of the specific enzymes and pathways that are targeted by 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione. This can help to better understand the mechanism of action of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione and identify potential new targets for drug development.
Conclusion:
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has shown promising results in the treatment of various diseases including cancer, diabetes, and inflammation. Its ability to inhibit the growth of cancer cells and improve insulin sensitivity makes it a potential candidate for drug development. However, more research is needed to fully understand the mechanism of action of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione and its potential therapeutic applications.
合成方法
The synthesis of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorobenzaldehyde with 2-oxo-2-phenylethylamine in the presence of thiosemicarbazide. The resulting product is then subjected to cyclization to form the thiazolidinedione ring. The synthesis of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.
科学研究应用
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Another area of research is diabetes treatment. 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. It has also been shown to reduce inflammation, which is a major contributor to the development of diabetes.
属性
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3S/c19-14-8-6-12(7-9-14)10-16-17(22)20(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10H,11H2/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFDWBIJGHYTEJ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)


![3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)

![4-chloro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5214532.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5214543.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5214550.png)

![N-(sec-butyl)-4-({(4-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5214558.png)
![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)
![9-(4-chlorophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5214582.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)